4-Methyl-3H-benzooxazol-2-one: Structural Dynamics, Synthesis, and Pharmacological Utility
4-Methyl-3H-benzooxazol-2-one: Structural Dynamics, Synthesis, and Pharmacological Utility
Executive Summary
In contemporary medicinal chemistry, the benzoxazolinone core is recognized as a "privileged scaffold"—a molecular framework capable of serving as a versatile ligand for diverse biological targets. Specifically, 4-Methyl-3H-benzooxazol-2-one (CAS: 78258-80-7), also known as 4-methylbenzo[d]oxazol-2(3H)-one, is a highly valuable intermediate. Due to its unique hydrogen-bonding profile, constrained geometry, and favorable lipophilicity, it is extensively utilized in the development of Central Nervous System (CNS) therapeutics and immunomodulators.
This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, validated synthetic workflows, and pharmacological applications, ensuring researchers have a self-validating foundation for incorporating this building block into drug discovery pipelines.
Physicochemical Profiling & Pharmacokinetic Implications
Understanding the physicochemical properties of 4-Methyl-3H-benzooxazol-2-one is critical for predicting its behavior in biological systems and optimizing its formulation. The data below summarizes its core metrics [1].
| Property | Value | Pharmacokinetic / Chemical Implication |
| CAS Number | 78258-80-7 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₇NO₂ | Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD). |
| Molecular Weight | 149.15 g/mol | Ensures high ligand efficiency (LE) when binding to target receptors. |
| Exact Mass | 149.0477 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Melting Point | 153–154 °C | Indicates a stable crystalline lattice; favorable for solid-state formulation. |
| LogP (Predicted) | ~1.3 | Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB) without excessive hydrophobic trapping. |
| H-Bond Donors | 1 (Lactam NH) | Essential for anchoring to receptor pockets (e.g., CXCR3 transmembrane domains). |
| H-Bond Acceptors | 2 (C=O, O) | Facilitates dipole interactions with target protein residues. |
Causality Insight: The low molecular weight (149.15 g/mol ) combined with a LogP of ~1.3 strictly adheres to Lipinski’s Rule of Five, making this scaffold highly permeable and orally bioavailable. The presence of the methyl group at the 4-position introduces steric bulk that restricts rotation when the molecule is elaborated at the 3-position (N-alkylation), locking the resulting pharmacophore into a bioactive conformation.
Structural Chemistry & Reactivity
Tautomerism
While theoretically capable of lactam-lactim tautomerism, 4-Methyl-3H-benzooxazol-2-one exists overwhelmingly in the lactam (2(3H)-one) form in both the solid state and physiological solutions. The thermodynamic stability of the lactam carbonyl (C=O) drives this equilibrium, ensuring the nitrogen remains protonated and available as a hydrogen bond donor.
Regioselective Reactivity
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N-Alkylation (Position 3): The lactam NH is weakly acidic (pKa ~ 9.5). Deprotonation requires a mild to moderate base (e.g., K₂CO₃ or Cs₂CO₃). We preferentially use Cs₂CO₃ in DMF because the larger cesium cation generates a more "naked" and reactive nitrogen anion, accelerating N-alkylation with alkyl halides [4].
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Electrophilic Aromatic Substitution (Position 6): The oxygen at position 1 and the nitrogen at position 3 are strongly activating and ortho/para directing. Because the 4-position is blocked by a methyl group, electrophiles (such as nitronium ions or halogens) are directed almost exclusively to the 6-position , allowing for predictable downstream functionalization.
Synthesis Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. We present two distinct methodologies: a green, solvent-free industrial approach and a high-purity laboratory-scale approach.
Method A: Green Synthesis via Urea Condensation (Industrial/Scale-Up)
This method leverages the thermodynamic driving force of ammonia gas expulsion to drive the cyclization of 2-amino-3-methylphenol [2].
Step-by-Step Protocol:
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Preparation: In a round-bottom flask equipped with a gas scrubber, combine 2-amino-3-methylphenol (1.0 equivalent) and urea (1.2 equivalents). Causality: A slight excess of urea compensates for partial sublimation at high temperatures.
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Thermal Activation: Heat the solid mixture gradually to 120–140 °C. The mixture will melt.
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Reaction Monitoring: Maintain the temperature. The reaction progress is self-indicating; the evolution of ammonia (NH₃) gas will be observed. Validation: The reaction is deemed complete when gas evolution ceases (typically 2–3 hours).
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Quenching & Isolation: Carefully pour the hot melt into vigorously stirred water (90 °C). Cool the suspension to 25 °C to precipitate the product.
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Purification: Filter the solid, wash with cold water, and dry under a vacuum to yield 4-Methyl-3H-benzooxazol-2-one as a crystalline solid.
Method B: CDI-Mediated Cyclization (Laboratory Scale)
For research applications requiring ultra-high purity without thermal degradation, 1,1'-Carbonyldiimidazole (CDI) is the preferred carbonylating agent over highly toxic phosgene [3].
Step-by-Step Protocol:
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Solvation: Dissolve 2-amino-3-methylphenol (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
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Reagent Addition: Cool the solution to 0 °C. Add CDI (1.1 equivalents) portion-wise. Causality: Cooling prevents exothermic degradation and suppresses intermolecular side reactions.
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Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The formation of imidazole is a byproduct of this cyclization.
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Workup: Evaporate the THF under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash twice with 1M HCl. Validation: The acidic wash protonates and removes the imidazole byproduct into the aqueous layer, leaving the pure product in the organic layer.
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Recovery: Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the pure product.
Fig 1: Synthetic pathways for 4-Methyl-3H-benzooxazol-2-one via urea or CDI/phosgene.
Pharmacological Applications
The 4-Methyl-3H-benzooxazol-2-one scaffold is highly prized in drug development for its ability to mimic peptide bonds and interact with G-Protein Coupled Receptors (GPCRs).
CNS Therapeutics (Dopamine & Muscarinic Receptors)
Derivatives of this scaffold are potent modulators of the central nervous system. N-alkylated benzoxazolinones have been extensively patented for their combined muscarinic agonist and dopamine antagonist profiles. These compounds are investigated for treating psychosis, glaucoma, and myopia, as they reduce cognitive deficits without the severe extrapyramidal side effects (catalepsy) typically associated with standard D2 antagonists [5].
Immunomodulation (CXCR3 Axis Blockade)
Recent advancements have utilized the 4-methylbenzoxazol-2-one core to synthesize potent antagonists of the CXCR3 receptor. In conditions like Multiple Sclerosis (MS) and Alzheimer's disease, the chemokine CXCL10 binds to CXCR3, triggering severe neuroinflammation and neuronal cell death. By incorporating the benzoxazolinone scaffold, researchers have developed molecules that competitively block the CXCR3 axis, thereby preventing neurodegeneration and reducing pathology in autoimmune models [4].
Fig 2: Mechanism of action for benzoxazolinone derivatives as CXCR3 receptor antagonists.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks must be met:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 11.50 (br s, 1H, NH) – Validates the presence of the lactam proton.
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δ 7.05 – 6.85 (m, 3H, Ar-H) – Validates the intact tri-substituted benzene ring.
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δ 2.30 (s, 3H, CH₃) – Confirms the presence of the 4-methyl group.
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LC-MS (ESI+): Expected [M+H]+ at m/z 150.05. A single sharp peak in the UV chromatogram (254 nm) confirms purity >98%.
References
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MDPI Molecules. "Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds." Molecules 2022, 27(22), 7895. Available at:[Link]
- United States Patent US9266876B2. "4-(benzoimidazol-2-yl)-thiazole compounds and related aza derivatives." Google Patents.
- United States Patent US4254127A / WO1999032481A1. "1-(1-piperidinyl)alkyl benzimidazolone derivatives." Google Patents.
